molecular formula C15H17N3O B2685951 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2194844-26-1

2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2685951
CAS No.: 2194844-26-1
M. Wt: 255.321
InChI Key: DMFDWVXYCWJVTF-UHFFFAOYSA-N
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Description

2-[(5,6-Dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an indene moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine, followed by methylation to introduce the dimethyl groups at the 5 and 6 positions.

    Indene Synthesis: The indene moiety can be prepared via cyclization reactions starting from suitable aromatic precursors.

    Coupling Reaction: The final step involves coupling the pyrimidine and indene moieties through an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group of the indene reacts with a halogenated pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interaction with enzymes, receptors, and other biomolecules.

Industry

In the industrial sector, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its synthesis and modification can lead to the creation of products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: A well-known insecticide with a similar pyrimidine structure.

    Diflumetorim: A commercial fungicide that also contains a pyrimidine ring.

Uniqueness

What sets 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine apart is its indene moiety, which is not commonly found in similar compounds. This unique structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-10(2)17-8-18-15(9)19-13-7-11-5-3-4-6-12(11)14(13)16/h3-6,8,13-14H,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDWVXYCWJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CC3=CC=CC=C3C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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